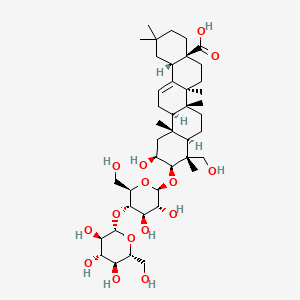
Bayogenin 3-O-cellobioside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bayogenin 3-O-cellobioside is a pentacyclic triterpenoid that is bayogenin substituted at the O-3 position by a cellobiosyl residue. It has a role as a plant metabolite. It is a cellobioside, a disaccharide derivative, a pentacyclic triterpenoid, a triterpenoid saponin and a monocarboxylic acid. It derives from a bayogenin.
Aplicaciones Científicas De Investigación
Defense Against Fungal Pathogens
Bayogenin 3-O-cellobioside has been shown to confer non-cultivar-specific defense against P. oryzae. Research indicates that its levels in infected rice correlate directly with the resistance attributes of various rice cultivars. In experiments, the application of this compound resulted in significant inhibition of conidia germination and appressorium formation in vitro, demonstrating its fungicidal properties .
Metabolomic Reprogramming
The presence of this compound triggers metabolomic changes in rice plants, enhancing their immune responses. This metabolomic reprogramming is crucial for developing resistance against pathogens, suggesting that engineering saponin expression could be an effective strategy for disease control in cereal crops .
Study on Rice Cultivars
A comprehensive study examined six different rice cultivars from both japonica and indica lineages challenged with P. oryzae. The findings revealed that this compound levels were significantly higher in resistant cultivars compared to susceptible ones. Specifically, levels were approximately 1000-fold greater in the completely resistant cultivar Pi-gm than in moderately resistant cultivars .
Implications for Agricultural Engineering
The correlation between this compound levels and blast resistance suggests that manipulating the expression of this saponin could lead to enhanced disease resistance in rice. Such genetic engineering approaches could provide a sustainable alternative to chemical fungicides, aligning with modern agricultural practices aimed at reducing chemical inputs .
Análisis De Reacciones Químicas
Degradation Pathways
Bayogenin 3-O-cellobioside undergoes enzymatic or chemical hydrolysis:
-
Enzymatic hydrolysis : Glycosidases cleave the glycosidic bonds, releasing bayogenin and cellobiose .
-
Acidic conditions : Hydrolysis under acidic pH (e.g., in plant cell vacuoles) breaks the glycosidic bonds, yielding the aglycone and glucose units .
Reaction Products :
-
Aglycone : Bayogenin (C30H48O2)
-
Sugar : Cellobiose (C12H22O11)
| Degradation Pathway | Reaction | Products |
|---|---|---|
| Glycosidase-mediated | This compound → Bayogenin + Cellobiose | Bayogenin, Cellobiose |
| Acidic hydrolysis | This compound → Bayogenin + Glucose (2 equivalents) | Bayogenin, Glucose |
Biological Activity and Reactivity
The glycosylated form exhibits potent antifungal activity, disrupting P. oryzae spore germination and appressorium formation . Key reactivity factors include:
-
Membrane disruption : The triterpene core interacts with fungal membranes, while the sugar moiety enhances solubility and targeting .
-
Enzyme inhibition : Prevents fungal enzymes (e.g., chitin synthase) from cross-linking chitin in the cell wall .
| Activity | Mechanism | Fungal Target |
|---|---|---|
| Antifungal defense | Disrupts membrane integrity and inhibits chitin synthesis | P. oryzae spores |
| Glycosylation dependence | Glycosylation enhances solubility and bioavailability | Fungal cell wall |
Structural Stability
-
Thermal stability : Decomposes at >250°C, with cleavage of glycosidic bonds .
-
pH sensitivity : Stable at neutral pH (5–8); hydrolyzes under acidic conditions .
| Property | Value |
|---|---|
| Molecular weight | 813.0 g/mol |
| Solubility | Soluble in polar solvents (e.g., methanol, DMSO) |
| UV-Vis absorption | λmax = 210 nm (triterpene core) |
Regulatory Pathways
Recent studies link its biosynthesis to the COP9 signalosome complex in M. oryzae, suggesting cross-kingdom regulation of defense metabolites .
Propiedades
Número CAS |
92622-05-4 |
|---|---|
Fórmula molecular |
C42H68O15 |
Peso molecular |
813 g/mol |
Nombre IUPAC |
(4aS,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-10-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-11-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C42H68O15/c1-37(2)11-13-42(36(52)53)14-12-40(5)20(21(42)15-37)7-8-26-38(3)16-22(46)33(39(4,19-45)25(38)9-10-41(26,40)6)57-35-31(51)29(49)32(24(18-44)55-35)56-34-30(50)28(48)27(47)23(17-43)54-34/h7,21-35,43-51H,8-19H2,1-6H3,(H,52,53)/t21-,22-,23+,24+,25+,26+,27+,28-,29+,30+,31+,32+,33-,34-,35-,38-,39-,40+,41+,42-/m0/s1 |
Clave InChI |
GQPGGSOQFNPVJI-XXRVHFCASA-N |
SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)O)O)O)O)O)C)C)C2C1)C)C(=O)O)C |
SMILES isomérico |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)(C[C@@H]([C@@H]([C@@]3(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)O)C |
SMILES canónico |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)O)O)O)O)O)C)C)C2C1)C)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















